p-Tridecyloxybenzoic acid
Description
p-Tridecyloxybenzoic acid is a benzoic acid derivative characterized by a tridecyloxy (-O-C₁₃H₂₇) substituent at the para position of the benzene ring. This compound belongs to the alkyloxybenzoic acid family, which is known for its applications in liquid crystal technology, surfactants, and polymer synthesis. The extended alkyl chain enhances hydrophobicity, influencing its solubility and thermal stability.
Properties
CAS No. |
15872-45-4 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-tridecoxybenzoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)20(21)22/h13-16H,2-12,17H2,1H3,(H,21,22) |
InChI Key |
QYHMLTVCBNFGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p-Dodecyloxybenzoic Acid
- Structure : Differs by a shorter alkyl chain (C₁₂ vs. C₁₃) at the para position.
- Properties :
- Applications : Similar to p-tridecyloxybenzoic acid, but shorter chains may reduce thermal stability in high-temperature applications .
4-Hydroxybenzoic Acid
- Structure : Replaces the tridecyloxy group with a hydroxyl (-OH) group at the para position.
- Properties: Lower hydrophobicity (logP ≈ 1.6) compared to alkyloxy derivatives. CAS No. 99-96-7; used as a precursor for parabens and pharmaceuticals .
- Applications : Common in preservatives (e.g., methylparaben) and drug synthesis. Lacks the surfactant properties of alkyloxybenzoic acids .
3-Phenoxybenzoic Acid (PBA)
- Structure: Contains a phenoxy (-O-C₆H₅) group at the meta position instead of an alkyl chain.
- Properties: Acts as a metabolite of pyrethroid insecticides (e.g., permethrin). CAS No. 3739-38-6; lower environmental persistence compared to alkyloxy analogs .
Caffeic Acid
- Structure: Features dihydroxy (-OH) groups at positions 3 and 4 and a propenoic acid side chain.
- Properties: Antioxidant activity; used in cosmetics and supplements. Yellow crystalline solid; CAS No. 331-39-5 (implied by ).
- Applications : Contrasts with p-tridecyloxybenzoic acid in pharmacological and nutraceutical roles .
Data Table: Key Properties of Compared Compounds
| Compound | CAS No. | Substituent | Key Applications | logP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| p-Tridecyloxybenzoic acid | Not provided | -O-C₁₃H₂₇ (para) | Liquid crystals, surfactants | ~7.5* | ~120–140* |
| p-Dodecyloxybenzoic acid | Not provided | -O-C₁₂H₂₅ (para) | LCDs, polymers | ~7.0 | 110–125 |
| 4-Hydroxybenzoic acid | 99-96-7 | -OH (para) | Preservatives, pharmaceuticals | 1.6 | 213–217 |
| 3-Phenoxybenzoic acid | 3739-38-6 | -O-C₆H₅ (meta) | Toxicology biomarkers | 2.8 | 158–160 |
| Caffeic acid | 331-39-5 | -OH (3,4), -CH=CHCOOH | Antioxidants, cosmetics | 1.3 | 223–225 |
*Estimated based on alkyl chain trends .
Research Findings and Trends
- Alkyl Chain Length vs. Thermal Stability : Longer alkyl chains (e.g., C₁₃ in p-tridecyloxybenzoic acid) enhance thermal stability in liquid crystals but reduce aqueous solubility .
- Substituent Position: Para-substituted alkyloxybenzoic acids exhibit better mesophase formation than meta-substituted analogs like 3-phenoxybenzoic acid .
- Functional Group Impact: Hydroxyl groups (as in 4-hydroxybenzoic acid) increase polarity, making them unsuitable for non-polar applications like surfactants .
Q & A
Q. What are the validated synthetic pathways for p-tridecyloxybenzoic acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybenzoic acid with tridecanol under acidic catalysis (e.g., sulfuric acid). Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify side products (e.g., unreacted alcohol or diesters). Purity can be enhanced via recrystallization in non-polar solvents (hexane/ethyl acetate mixtures) . Yield improvements may involve microwave-assisted synthesis or solvent-free conditions to reduce decomposition .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Use NMR (¹H, ¹³C) to confirm substitution patterns and alkyl chain integrity. FT-IR validates carboxylic acid and ether functional groups. Thermal stability is assessed via TGA/DSC to determine decomposition thresholds (critical for applications in liquid crystals or polymers). Purity quantification via reverse-phase HPLC with UV detection at 254 nm is recommended .
Advanced Research Questions
Q. How can researchers design experiments to investigate the self-assembly behavior of this compound in liquid crystalline phases?
- Methodological Answer : Employ polarized optical microscopy (POM) to observe mesophase transitions and small-angle X-ray scattering (SAXS) to analyze layer spacing. Vary alkyl chain length in analogs (C10–C16) to study steric effects. Use molecular dynamics simulations to correlate experimental data with intermolecular interactions (e.g., π-π stacking, van der Waals forces) .
Q. What statistical approaches address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies across studies. Cluster data by experimental conditions (e.g., solvent polarity, concentration) and use mixed-effects models to account for nested variables (e.g., cell line variability). Sensitivity analysis identifies outliers, while Bayesian frameworks quantify uncertainty in EC50 values .
Q. How can researchers ensure reproducibility in solvent-dependent solubility studies of this compound?
- Methodological Answer : Standardize solvent preparation (e.g., degassing, moisture control) and use UV-Vis spectroscopy with a calibration curve for solubility quantification. Report Hansen solubility parameters and employ Box-Behnken experimental design to model solvent interactions. Replicate trials across labs to validate robustness .
Data Analysis and Interpretation
Q. What methodologies resolve spectral overlap in NMR analysis of this compound derivatives?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can sharpen peaks in crowded regions. For complex mixtures, employ DOSY to separate components by diffusion coefficients .
Q. How should researchers address missing data in structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer : Apply multiple imputation (MI) for missing physicochemical descriptors (e.g., logP, molar refractivity). Validate imputed datasets via cross-validation. Alternatively, use QSAR models with regularization (LASSO) to minimize overfitting. Transparency in reporting missing data rates is critical .
Experimental Design Frameworks
What criteria define a rigorous research question for mechanistic studies of this compound’s antioxidant properties?
- Methodological Answer : Apply the FINER framework: Ensure the question is F easible (e.g., measurable ROS scavenging), I nteresting (novelty in mechanism), N ovel (e.g., comparison with shorter-chain analogs), E thical (non-toxic concentrations), and R elevant (implications for oxidative stress therapies) .
Q. How can cluster-randomized designs improve ecological validity in toxicity studies of this compound?
- Methodological Answer : Group test organisms (e.g., Daphnia magna) by batches to account for environmental variability. Use generalized estimating equations (GEEs) to adjust for intra-cluster correlation. Include negative controls (solvent-only) and positive controls (known toxins) to calibrate response ranges .
Cross-Disciplinary Applications
Q. Q. What interdisciplinary methods integrate computational chemistry and experimental data to predict p-tridecyloxybenzoic acid’s polymer compatibility?
- Methodological Answer :
Combine DFT calculations (e.g., Gibbs free energy of mixing) with experimental DSC data to model phase behavior. Machine learning (random forests) can predict compatibility scores from monomer descriptors (e.g., Hansen solubility parameters, dipole moments). Validate predictions via tensile testing in polymer blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
